

Avotaciclib Experimental Data Summary

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Compound Focus: Avotaciclib

CAS No.: 1983983-41-0

Cat. No.: S3612582

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Aspect	Details
Primary Target	Cyclin-dependent kinase 1 (CDK1) [1] [2]
Key Mechanism	Inhibits proliferation and induces apoptosis in tumor cells [2]

| **Research Context** | • Locally advanced or metastatic pancreatic cancer [1] • Paclitaxel-resistant ovarian cancer cells (in vitro) [3] | | **Reported IC₅₀** | • **HEYA8-MDR cells:** 11.28 μ M (Paclitaxel + Duloxetine combination) [3] • **SKOV3-TR cells:** 9.95 μ M (Paclitaxel + Duloxetine combination) [3] | | **Key Experimental Evidence** | Western blot analysis showed **Avotaciclib** blocked phosphorylation of Bcl-2 and Bcl-xL (pro-apoptotic proteins) in ovarian cancer cells [3] |

Detailed Experimental Protocols

For researchers looking to replicate or understand the validation studies for **Avotaciclib**, here are the detailed methodologies from the key publications.

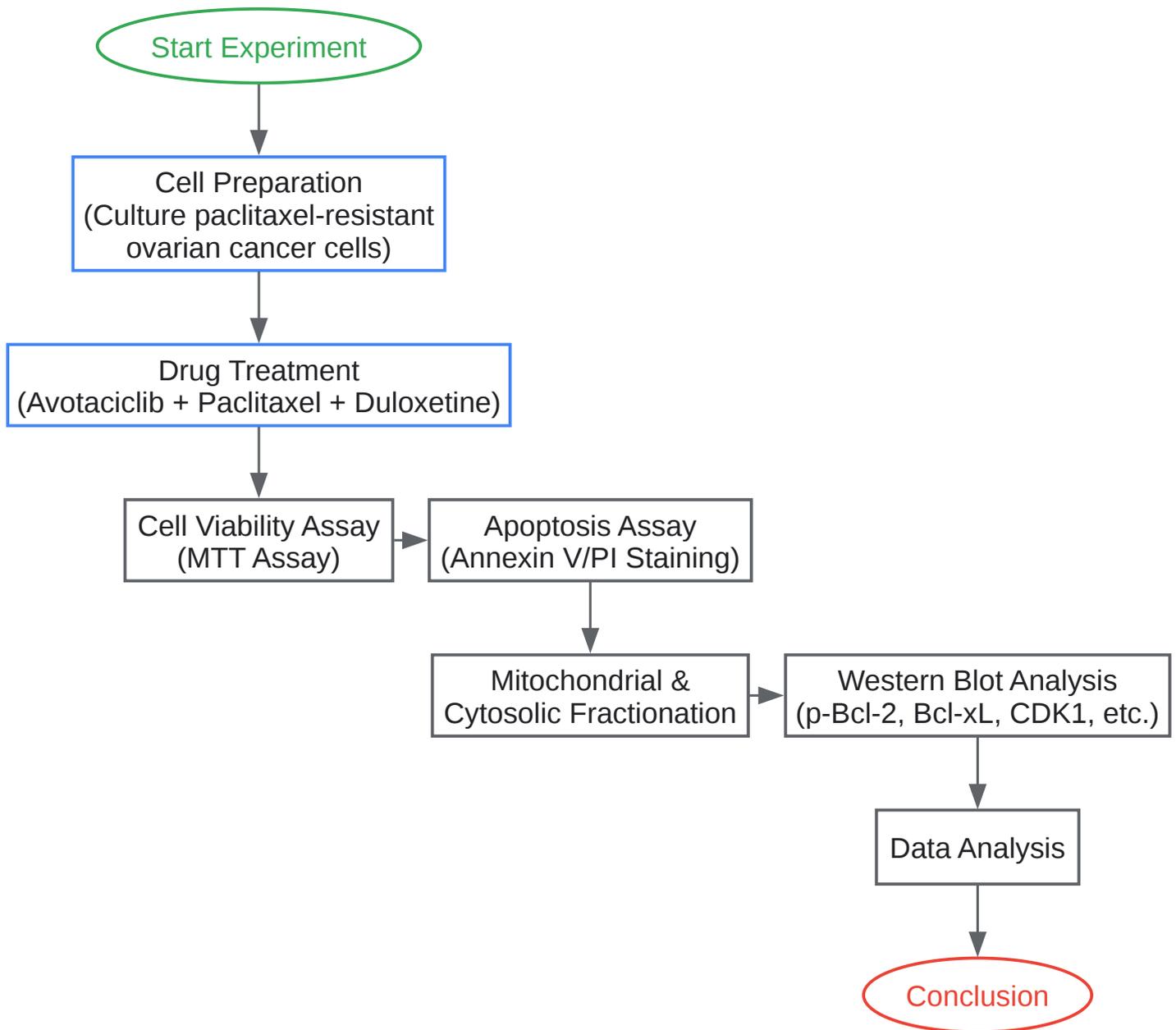
- **Cell Viability Assay (MTT Assay)** [3]
 - **Cell Lines:** HEYA8-MDR and SKOV3-TR (paclitaxel-resistant ovarian cancer cells).
 - **Procedure:** Cells were seeded in 6-well plates at a density of 10,000 cells per well and treated with various drugs (including **Avotaciclib**, paclitaxel, and duloxetine) for 48 hours. After treatment, the cells were incubated with 1 mg/ml MTT solution at 37°C for 1 hour. The formed

formazan crystals were dissolved in 2-propanol, and absorbance was measured at 595 nm. Cell viability was calculated as a percentage relative to the untreated control.

- **Western Blot Analysis** [3]
 - **Procedure:** Treated cells were rinsed with cold PBS and lysed. The protein concentration was determined using the Bradford method. Proteins from the total lysates were separated by 6–15% SDS-PAGE and transferred to nitrocellulose membranes. The membranes were incubated with primary antibodies at 4°C, followed by horseradish peroxidase-conjugated secondary antibodies at room temperature for 1 hour. Key antibodies included those for Cleaved PARP, p-Bcl-2 (S70), Bcl-2, p-Bcl-xL (S62), Bcl-xL, and CDK1.
- **Apoptosis Assay (Annexin V/Propidium Iodide Staining)** [3]
 - **Procedure:** Cells were treated with drugs for 48 hours, collected by centrifugation, and resuspended in Binding Buffer. They were then stained with Annexin V-FITC and propidium iodide for 5 minutes in the dark. The stained cells were analyzed using a flow cytometer to quantify apoptotic cell death.

Experimental Workflow for CDK1 Inhibition

The diagram below outlines the key experimental steps used to validate **Avotaciclib**'s pro-apoptotic role in a combination therapy study, based on the referenced research [3].



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Research Status and Context

- **Investigational Status:** **Avotaciclib** is currently an **investigational drug candidate** that has reached **Phase 1 trials** for pancreatic carcinoma [2]. This early stage of development is the primary reason for the lack of comprehensive head-to-head comparison data with approved alternatives.

- **CDK1 as a Target:** CDK1 is recognized as a promising therapeutic target in oncology. It is overexpressed in many cancer types compared to normal tissues, and its high expression is closely correlated with poorer survival probabilities [4]. This validates the scientific rationale behind developing **Avotaciclib**.

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References

1. Avotaciclib trihydrochloride | CDK inhibitor | Mechanism [selleckchem.com]
2. AVOTACICLIB (PD164251, VFVAQKKPFOPZEA- ... [probes-drugs.org]
3. Proapoptotic role of CDK1 in overcoming paclitaxel resistance ... [cancerbiomedcentral.com]
4. Targeting CDK1 in cancer: mechanisms and implications [nature.com]

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